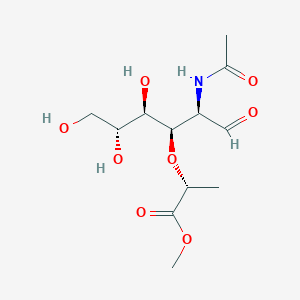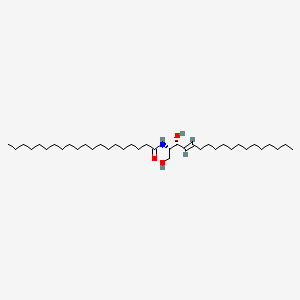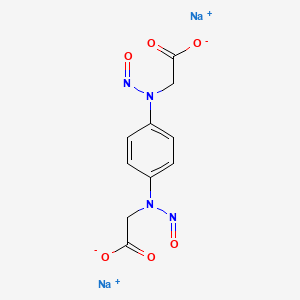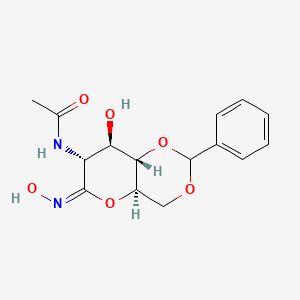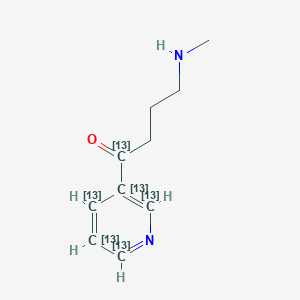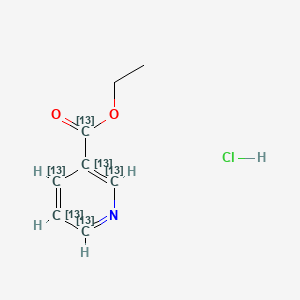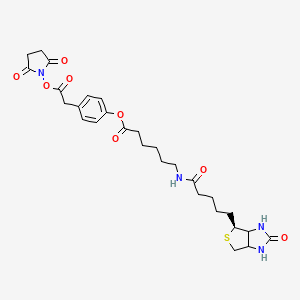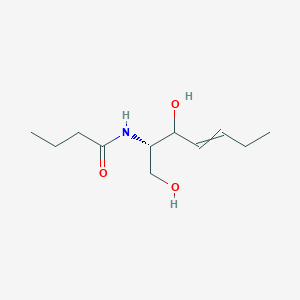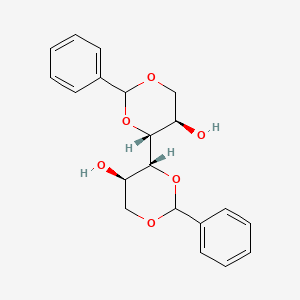
8-Azaxanthine monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azaxanthine monohydrate is a chemical compound that falls under the category of azaxanthines, which are derivatives of xanthine with an azo substitution. These compounds have been extensively studied for their molecular structures, chemical properties, and potential applications in various fields.
Synthesis Analysis
The synthesis of 8-azaxanthine derivatives, including monohydrates, often involves specific reactions tailored to introduce the azo group into the xanthine core. These processes are crucial for generating the desired compound with high purity and yield. Research into the synthesis of 8-azaxanthine and its derivatives provides insights into the methodologies employed to create these compounds with specific structural features (Babkov et al., 2016).
Molecular Structure Analysis
The molecular and crystal structure of 8-azaxanthine derivatives, including monohydrates, has been a subject of study, revealing insights into their structural configurations. X-ray diffraction techniques have been utilized to determine the crystal and molecular structure, showing how hydrogen-bonded dimers are formed and highlighting the stability of certain tautomers in the solid state (Sánchez et al., 1995).
Chemical Reactions and Properties
8-Azaxanthine monohydrate undergoes specific chemical reactions, including photolysis in the presence of nucleophiles, leading to the formation of various products. These reactions are significant for understanding the reactivity and potential applications of 8-azaxanthine derivatives (Saito et al., 1979).
Physical Properties Analysis
Studies on the physical properties of 8-azaxanthine derivatives focus on understanding their behavior in different environmental conditions. This includes investigations into their fluorescence emission properties, which have implications for their use in scientific research and potential applications in enzymology and other fields (Wierzchowski et al., 2006).
Chemical Properties Analysis
The chemical properties of 8-azaxanthine derivatives are characterized by their interactions, such as hydrogen bond interactions and their ability to form complexes with metals. These properties are essential for understanding the compound's behavior in biological systems and its potential utility in various scientific domains (Ravichandran et al., 1986).
Aplicaciones Científicas De Investigación
Molecular Orbital Studies : 8-Azaxanthine monohydrate has been studied for its molecular structure and properties. In one study, the crystal and molecular structure of 1,3-dimethyl-8-azaxanthine (HDAX) monohydrate was determined using X-ray diffraction. This compound exhibits the N8-H tautomer in the solid state and forms hydrogen-bonded dimers. Molecular orbital calculations, including various analogues of this compound, suggest the most stable tautomer is N7-H for the neutral compounds, and these calculations have implications for potential coordination to metal ions (Sánchez et al., 1995).
Spectroscopic Investigations : A study on the structure, spectral properties, and hydrogen bond interactions of 8-aza analogues of xanthine, theophylline, and caffeine was conducted using quantum chemical methods. The research focused on the absorption and emission spectra in different solvents, revealing significant insights into the transition energies and molecular orbital contributions in these compounds (Karthika et al., 2013).
Enzymatic Interactions : 8-Azaxanthine has been shown to inhibit A. nidulans hyphal growth through in vivo inactivation of urate oxidase. This insight was gained through NMR metabolic profiling, demonstrating the compound's potential for monitoring drug and protein activity (Forgue et al., 2006).
Fluorescence Emission Properties : The emission properties of 8-azaxanthine and its derivatives have been studied, especially focusing on excited-state proton transfer. This research is significant for understanding the potential applications of 8-azaxanthine in enzymology and as a substrate for purine nucleoside phosphorylase II from E. coli (Wierzchowski et al., 2006).
Chemotherapy Research : 8-Azaxanthine has been studied in the context of cancer chemotherapy, particularly in combination treatments. For instance, research has shown that 8-azaguanine, when transformed into 8-azaxanthine, loses its carcinostatic activity. Understanding this transformation process and its implications is crucial for assessing different tumors' responses to 8-azaguanine (Hirschberg et al., 1952).
Safety And Hazards
Direcciones Futuras
There is limited information available on the future directions of research or applications for 8-Azaxanthine monohydrate. However, its structural and chemical properties make it an interesting compound for further study in the field of organic chemistry.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2.H2O/c10-3-1-2(8-9-7-1)5-4(11)6-3;/h(H3,5,6,7,8,9,10,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEGPGRANAWNIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1NC(=O)NC2=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaxanthine monohydrate | |
CAS RN |
59840-67-4 |
Source


|
| Record name | 8-Azaxanthine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059840674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-AZAXANTHINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JAZ5K85DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

